[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene is an organic compound that features a benzene ring substituted with a bromomethanesulfonyl group and a methoxyethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene typically involves the reaction of bromomethanesulfonyl bromide with a suitable benzene derivative. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures (0°C) in the presence of a base like sodium carbonate . The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Addition Reactions: The methoxyethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Wissenschaftliche Forschungsanwendungen
[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the synthesis of polymers and other advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethanesulfonyl group is highly reactive and can undergo nucleophilic substitution, while the methoxyethenyl group can participate in addition reactions. These reactions are facilitated by the electron-withdrawing nature of the bromomethanesulfonyl group, which activates the benzene ring towards electrophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-methoxy-4-(methylsulfanyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene is unique due to the presence of both a bromomethanesulfonyl group and a methoxyethenyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
648428-39-1 |
---|---|
Molekularformel |
C10H11BrO3S |
Molekulargewicht |
291.16 g/mol |
IUPAC-Name |
[2-(bromomethylsulfonyl)-1-methoxyethenyl]benzene |
InChI |
InChI=1S/C10H11BrO3S/c1-14-10(7-15(12,13)8-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
QKTNVVDNSLSUGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CS(=O)(=O)CBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.